![molecular formula C15H22ClN3O2 B7591135 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591135.png)
1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea, also known as VU6001221, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of urea-based allosteric modulators of the muscarinic acetylcholine receptor subtype 5 (M5).
Mechanism of Action
1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea is an allosteric modulator of the M5 receptor, which is a G protein-coupled receptor that is primarily expressed in the striatum and cortex of the brain. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. Allosteric modulators can either enhance or inhibit the activity of the receptor. 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to enhance the activity of the M5 receptor by increasing the affinity of the receptor for its endogenous ligand acetylcholine.
Biochemical and Physiological Effects:
1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to have several biochemical and physiological effects. In animal models, 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to increase dopamine release in the striatum, which is a key neurotransmitter involved in the regulation of motor function. 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons. In addition, 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to increase the expression of the immediate early gene c-fos, which is a marker of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea in lab experiments is its high selectivity for the M5 receptor. This allows researchers to specifically target the M5 receptor without affecting other muscarinic receptors. Another advantage is its ability to cross the blood-brain barrier, which allows it to act on the central nervous system. However, one limitation of using 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea in lab experiments is its relatively short half-life, which requires frequent dosing.
Future Directions
There are several future directions for the study of 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea. One direction is the development of more potent and selective allosteric modulators of the M5 receptor. Another direction is the investigation of the long-term effects of 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea on neuronal function and behavior. Furthermore, the potential therapeutic applications of 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea in other diseases such as Alzheimer's disease and depression should be explored. Finally, the development of novel drug delivery systems for 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea should be investigated to improve its pharmacokinetic properties.
Synthesis Methods
The synthesis of 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea is a multi-step process that involves the reaction of several chemical reagents. The first step is the reaction of 2-hydroxycyclopentanone with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. This enamine is then reacted with 3-chloro-2-(dimethylamino)benzoyl chloride in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with N-(tert-butoxycarbonyl)-N'-hydroxyguanidine in the presence of diisopropylethylamine to form 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea.
Scientific Research Applications
1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to improve motor function and reduce dyskinesia in animal models. In schizophrenia, 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to improve cognitive function and reduce negative symptoms in animal models. In addiction, 1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
1-[3-chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-19(2)14-11(16)6-4-7-12(14)18-15(21)17-9-10-5-3-8-13(10)20/h4,6-7,10,13,20H,3,5,8-9H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJHMCZBTDBRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=C1Cl)NC(=O)NCC2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-2-(dimethylamino)phenyl]-3-[(2-hydroxycyclopentyl)methyl]urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.